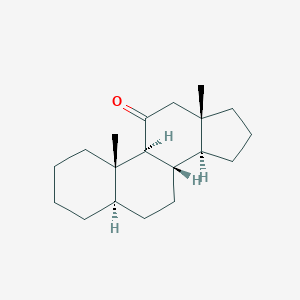
5alpha-Androstan-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Androstan-11-one, also known as 11-Ketotestosterone, is a steroid hormone that is naturally produced in the body. It is a derivative of testosterone and is primarily found in fish and reptiles. The chemical structure of 5alpha-Androstan-11-one is similar to that of testosterone, but it has a ketone group at the 11th position. This small structural difference gives 5alpha-Androstan-11-one unique properties that make it a valuable tool in scientific research.
Wirkmechanismus
The mechanism of action of 5alpha-Androstan-11-one involves its binding to the androgen receptor in cells. This binding activates the androgen receptor, which then regulates gene expression in the cell. The androgen receptor is involved in the development and maintenance of male sexual characteristics, as well as the regulation of various physiological processes in the body.
Biochemische Und Physiologische Effekte
5alpha-Androstan-11-one has a range of biochemical and physiological effects in the body. It is involved in the development and maintenance of male sexual characteristics, such as the growth of facial hair and the deepening of the voice. It also plays a role in the regulation of muscle mass and bone density. In addition, 5alpha-Androstan-11-one has been shown to have neuroprotective effects in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5alpha-Androstan-11-one in lab experiments is its potency as an androgen receptor agonist. This property allows researchers to study androgen receptor signaling pathways and the development of new drugs that target the androgen receptor. However, one limitation of using 5alpha-Androstan-11-one is its limited solubility in water. This can make it difficult to use in certain experiments and may require the use of solvents or other additives.
Zukünftige Richtungen
There are several future directions for research involving 5alpha-Androstan-11-one. One area of interest is the development of new drugs that target the androgen receptor for the treatment of various diseases, such as prostate cancer. Another area of interest is the study of androgen receptor signaling pathways in the brain and the potential for 5alpha-Androstan-11-one to have therapeutic effects in neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5alpha-Androstan-11-one in the body.
Synthesemethoden
5alpha-Androstan-11-one can be synthesized in the laboratory using various methods. One common method involves the oxidation of testosterone with potassium permanganate. Another method involves the reduction of 11-ketoandrostenedione with sodium borohydride. These methods yield pure 5alpha-Androstan-11-one that can be used in scientific research.
Wissenschaftliche Forschungsanwendungen
5alpha-Androstan-11-one has a wide range of applications in scientific research. It is commonly used as a reference standard in the analysis of steroids in biological samples. It is also used in the development of new drugs for the treatment of various diseases. 5alpha-Androstan-11-one is a potent androgen receptor agonist, which means that it can activate the androgen receptor in cells. This property makes it useful in the study of androgen receptor signaling pathways and the development of new drugs that target the androgen receptor.
Eigenschaften
CAS-Nummer |
1755-32-4 |
|---|---|
Produktname |
5alpha-Androstan-11-one |
Molekularformel |
C19H30O |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C19H30O/c1-18-10-5-7-15(18)14-9-8-13-6-3-4-11-19(13,2)17(14)16(20)12-18/h13-15,17H,3-12H2,1-2H3/t13-,14+,15+,17-,18+,19+/m1/s1 |
InChI-Schlüssel |
GOOSOVWIJWBUIH-VHBIRMJSSA-N |
Isomerische SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC[C@@]4([C@H]3C(=O)C2)C |
SMILES |
CC12CCCC1C3CCC4CCCCC4(C3C(=O)C2)C |
Kanonische SMILES |
CC12CCCC1C3CCC4CCCCC4(C3C(=O)C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




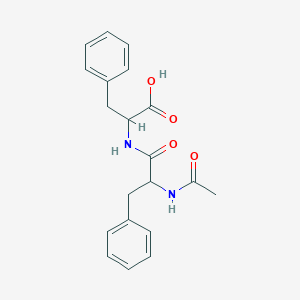
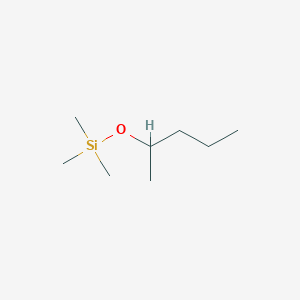
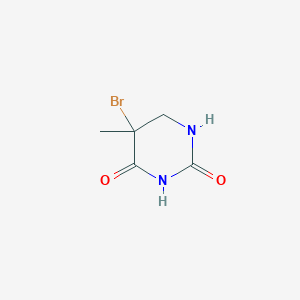
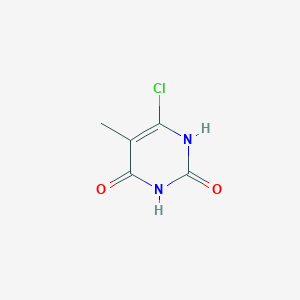
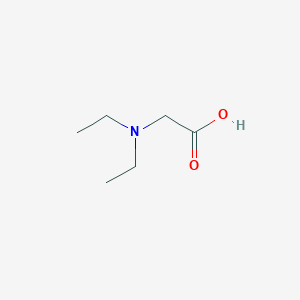
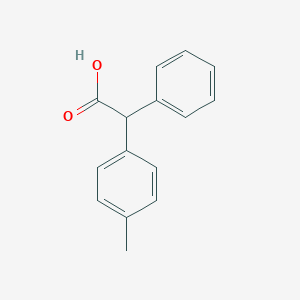
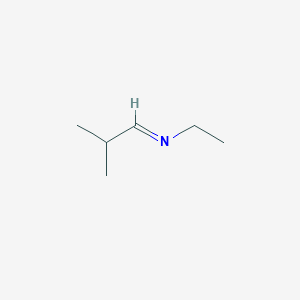
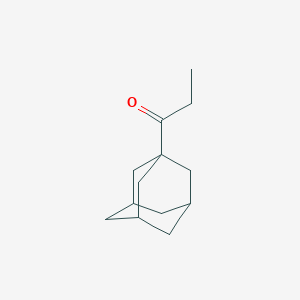
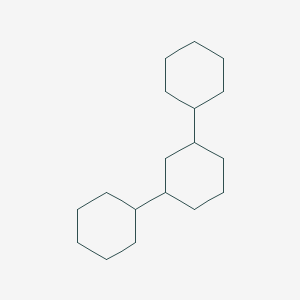
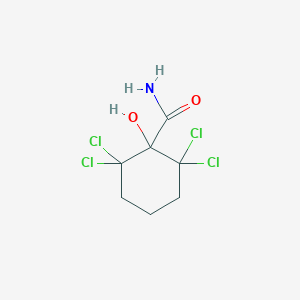
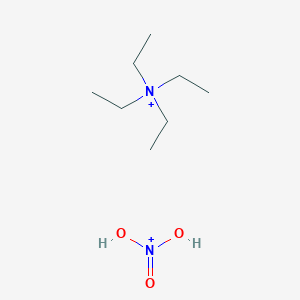
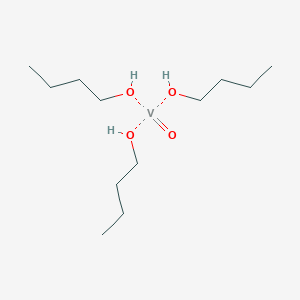
![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)